3-(acetylsulfanyl)propanoyl chloride
Description
Strategic Importance of Thioester and Propanoyl Chloride Functionalities in Molecular Construction
The structure of 3-(acetylsulfanyl)propanoyl chloride combines the functionalities of a propanoyl chloride and a thioester, each conferring distinct strategic advantages in molecular synthesis.
Thioester Functionality: Thioesters (R-CO-SR') are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. This seemingly minor substitution has profound chemical consequences. Thioesters are significantly more reactive as acylating agents than their ester counterparts. fiveable.me This enhanced reactivity is attributed to two main factors:
Electronic Effects : The lone pair electrons on the sulfur atom (in its 3p orbital) have poorer overlap with the carbonyl group's π* orbital (composed of 2p orbitals) compared to the oxygen in an ester. This results in less resonance stabilization of the carbonyl carbon, making it more electrophilic. stackexchange.com
Leaving Group Ability : The corresponding thiolate anion (RS⁻) is a weaker base and therefore a better leaving group than an alkoxide anion (RO⁻), facilitating nucleophilic substitution. libretexts.org
This heightened reactivity makes thioesters crucial intermediates in many biological processes, most notably as acetyl-CoA, which serves as a key acyl donor in metabolism. fiveable.me In laboratory synthesis, this property is harnessed to construct new carbon-carbon bonds and for the mild acylation of sensitive substrates. fiveable.me
| Property | Ester (R-CO-OR') | Thioester (R-CO-SR') |
| Reactivity | Less reactive | More reactive |
| Resonance Stabilization | Stronger | Weaker |
| Leaving Group (X⁻) | Alkoxide (R'O⁻) - Stronger Base | Thiolate (R'S⁻) - Weaker Base |
| Bond Strength (C-X) | Stronger C-O bond | Weaker C-S bond |
This table provides a comparative analysis of the key chemical properties that differentiate esters and thioesters, highlighting the reasons for the latter's increased reactivity. libretexts.orgfiveable.metutorchase.com
Propanoyl Chloride Functionality: The propanoyl chloride portion of the molecule functions as a highly reactive electrophilic handle. As detailed in the previous section, the acyl chloride group is primed for reaction with a wide range of nucleophiles, allowing for the rapid and efficient formation of new bonds. It serves specifically to introduce a three-carbon propionyl unit into a target molecule. This functionality is widely used in the synthesis of pharmaceuticals and agrochemicals.
By combining these two groups, this compound emerges as a valuable bifunctional reagent. It can act as a potent acylating agent via its acyl chloride end, while simultaneously introducing a stable but activatable thioester group at a defined position within the newly formed molecule.
Scope and Research Trajectories for this compound in Academic Pursuits
The academic interest in this compound and related structures is centered on their utility as specialized synthetic intermediates. Research efforts leveraging this compound explore its capacity to build complex molecular architectures that benefit from the presence of a sulfur-containing moiety.
Current Applications and Research Focus: The primary application of this compound is as a building block that acylates a nucleophile while concurrently installing a protected thiol group (in the form of the acetylthioester). This dual role is particularly strategic in multi-step syntheses. For instance, after the initial acylation reaction, the thioester can be selectively hydrolyzed under specific conditions to unmask a free thiol, which can then participate in subsequent reactions such as Michael additions, disulfide bond formation, or ligation with other biomolecules.
Current research in polymer science and materials chemistry investigates the incorporation of thioester linkages into polymer backbones or side chains. warwick.ac.uk Thioesters can serve as dynamic covalent bonds, allowing for the development of self-healing or responsive materials. Compounds like this compound are potential monomers or functionalizing agents for these advanced materials, enabling the synthesis of thioester-functional polymers. warwick.ac.uk
Future Research Trajectories: The future scope for this compound lies in its potential application in increasingly sophisticated synthetic challenges. The development of novel pharmaceuticals and bioactive probes often relies on the precise installation of diverse functional groups, and sulfur-containing scaffolds are integral to a wide range of approved drugs. nih.gov
Future research trajectories are likely to focus on:
Bioconjugation and Chemical Biology: Using this compound to link molecules to cysteine residues in proteins or to synthesize substrates for enzymatic studies. The thioester functionality is a key component in native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins. wikipedia.orgorganic-chemistry.org
Development of Novel Synthetic Methodologies: The acyl chloride moiety can participate in modern transition-metal-catalyzed reactions. Research into new catalytic systems could expand the reaction scope of sulfur-containing acyl chlorides, enabling their use in previously inaccessible transformations. researchgate.net
Synthesis of Natural Products and Analogues: Many natural products contain sulfur. Bifunctional reagents like this compound provide an efficient route to key intermediates required for the total synthesis of these complex targets.
In essence, while this compound is a specific reagent, it represents a class of heterobifunctional molecules whose strategic importance is growing. Future academic pursuits will likely continue to exploit its unique reactivity to address complex challenges in medicinal chemistry, materials science, and total synthesis.
Structure
3D Structure
Properties
IUPAC Name |
S-(3-chloro-3-oxopropyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c1-4(7)9-3-2-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYWOETXQNDSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513549 | |
| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41345-72-6 | |
| Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetylsulfanyl Propanoyl Chloride
Classical Preparative Routes and Precursor Chemistry
The traditional synthesis of 3-(acetylsulfanyl)propanoyl chloride is centered on the conversion of the carboxylic acid group of 3-(acetylsulfanyl)propanoic acid into an acyl chloride. This is typically achieved using standard chlorinating agents. The precursor, 3-(acetylsulfanyl)propanoic acid, can be synthesized through several established pathways.
One common route to the precursor involves the Michael addition of thioacetic acid to acrylic acid. This reaction is often carried out by heating the two reactants, sometimes in the presence of a base or a radical initiator, to afford 3-(acetylsulfanyl)propanoic acid in good yields. Another approach to the precursor starts with 3-chloropropionic acid, which can be reacted with a thioacetate (B1230152) salt, such as potassium thioacetate, to introduce the acetylsulfanyl group via nucleophilic substitution.
Once 3-(acetylsulfanyl)propanoic acid is obtained, it is converted to the target acyl chloride. The most common laboratory methods for this conversion employ reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅).
The reaction with thionyl chloride is widely used due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) or can be carried out neat, with an excess of thionyl chloride serving as the solvent. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Alternatively, oxalyl chloride is a milder and more selective reagent that allows the conversion to be performed at room temperature, which is beneficial for sensitive substrates. This reaction is also typically catalyzed by DMF and carried out in an anhydrous solvent. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous.
Phosphorus chlorides are also effective but can lead to phosphorus-containing byproducts that may complicate purification. For instance, the reaction with PCl₅ produces phosphoryl chloride (POCl₃) as a byproduct.
Table 1: Comparison of Classical Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM), often at reflux. Catalytic DMF can be used. | Cost-effective; gaseous byproducts (SO₂, HCl) simplify purification. | Harsh reaction conditions (reflux); SOCl₂ is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | In an anhydrous aprotic solvent (e.g., DCM) at room temperature with catalytic DMF. | Milder reaction conditions; clean reaction with gaseous byproducts (CO, CO₂, HCl). | More expensive than SOCl₂; highly toxic and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | In an inert solvent, often with heating. | Effective for a wide range of carboxylic acids. | Solid reagent, can be difficult to handle; produces solid/liquid byproducts (POCl₃) that require separation. |
| Phosphorus Trichloride (PCl₃) | Requires heating and stoichiometric amounts of the reagent. | Lower cost compared to PCl₅. | Produces phosphorous acid (H₃PO₃) as a byproduct, which requires aqueous work-up. |
Innovations in Synthesis: Green Chemistry Principles and Sustainable Approaches
In recent years, the development of synthetic methodologies for acyl chlorides has been increasingly influenced by the principles of green chemistry, which prioritize safety, efficiency, and the reduction of environmental impact. For the synthesis of this compound, these principles can be applied to both the formation of the precursor and its subsequent chlorination.
While the classical methods for converting carboxylic acids to acyl chlorides often use stoichiometric amounts of aggressive reagents, modern approaches focus on the use of catalysts to improve efficiency and reduce waste. For the chlorination of 3-(acetylsulfanyl)propanoic acid, catalytic methods can offer milder reaction conditions and improved selectivity.
The use of catalytic N,N-dimethylformamide (DMF) with oxalyl chloride or thionyl chloride is a well-established example of catalysis in acyl chloride synthesis. The DMF catalyst reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid at lower temperatures.
Research into novel catalytic systems for acyl chloride formation is ongoing. For instance, the use of phosgene (B1210022) in the presence of a catalyst adduct formed from an N,N-disubstituted formamide (B127407) has been explored for industrial-scale production of various acyl chlorides. While highly effective, the extreme toxicity of phosgene necessitates specialized handling and containment.
Furthermore, the synthesis of the precursor, 3-(acetylsulfanyl)propanoic acid, can be made more sustainable through catalysis. The Michael addition of thioacetic acid to acrylic acid can be facilitated by various catalysts, including solid-supported bases, which can be easily recovered and reused, thereby minimizing waste.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-minimization can be achieved by running the chlorination reaction neat, using an excess of the liquid chlorinating agent (e.g., thionyl chloride) as the solvent. This approach, however, requires careful control of the reaction conditions and an efficient method for removing the excess reagent after the reaction.
Solvent-free synthesis of the precursor, 3-(acetylthio)propanoic acid, has also been explored. For instance, the reaction of 3-mercaptopropionic acid with alkyl halides can be carried out under microwave irradiation in the absence of a solvent, leading to high yields and reduced reaction times.
Atom economy is another central tenet of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. The synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride is inherently not atom-economical, as a significant portion of the reagent's mass is converted into byproducts (SO₂, HCl, CO, CO₂).
Table 2: Green Chemistry Considerations in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Catalysis | Use of catalytic DMF in chlorination; solid-supported base catalysts for precursor synthesis. | Milder reaction conditions, reduced reagent usage, easier separation. |
| Solvent Minimization | Neat reaction conditions for chlorination; microwave-assisted solvent-free synthesis of the precursor. | Reduced solvent waste, simplified work-up, potential for process intensification. |
| Atom Economy | Synthesis of the precursor via Michael addition of thioacetic acid to acrylic acid. | High efficiency in the use of raw materials, minimal byproduct formation. |
Development of Scalable and Efficient Synthetic Protocols
The transition from laboratory-scale synthesis to industrial production requires the development of scalable, efficient, and safe protocols. For this compound, this involves optimizing reaction conditions, minimizing waste, and ensuring process safety.
Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of hazardous chemicals like acyl chlorides. In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor, offering superior heat and mass transfer compared to batch reactors. This allows for better control over reaction parameters, reducing the risk of thermal runaway and enabling the use of highly reactive reagents in a safer manner. A continuous flow process for the synthesis of this compound would involve pumping a solution of 3-(acetylsulfanyl)propanoic acid and a chlorinating agent through a heated reactor coil, with the product being collected continuously at the outlet. This approach can lead to higher yields, improved purity, and a smaller manufacturing footprint.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key aspect of scalable synthesis. For the production of this compound, process intensification could involve the use of microwave-assisted synthesis for the precursor, which can significantly reduce reaction times and energy consumption. Additionally, optimizing the work-up and purification steps, for instance, by using distillation under reduced pressure to isolate the final product, is crucial for an efficient and scalable process.
The choice of reagents for large-scale synthesis is also critical. While oxalyl chloride may be preferred in the laboratory for its mildness, its higher cost may make thionyl chloride a more economically viable option for industrial production, despite its more corrosive nature.
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound involves a bifunctional molecule containing both a thioester and a carboxylic acid (or acyl chloride) group. Therefore, chemo- and regioselectivity are important considerations to avoid unwanted side reactions.
During the chlorination of 3-(acetylsulfanyl)propanoic acid, the primary goal is the chemoselective conversion of the carboxylic acid to the acyl chloride without affecting the thioester group. Thioesters are generally stable to the conditions used for acyl chloride formation, such as treatment with thionyl chloride or oxalyl chloride. However, under harsh conditions or with prolonged reaction times, cleavage of the thioester could potentially occur. Therefore, the choice of a mild and selective chlorinating agent, such as oxalyl chloride at room temperature, can be advantageous to ensure the integrity of the thioester functionality.
Regioselectivity is a key consideration in the synthesis of the precursor, 3-(acetylsulfanyl)propanoic acid. When thioacetic acid is added to an unsymmetrical alkene, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the reaction mechanism (ionic vs. radical). In the case of acrylic acid, the addition of thioacetic acid typically proceeds via a Michael addition, which is a conjugate addition, leading to the desired 3-(acetylsulfanyl)propanoic acid with high regioselectivity. The acetylthio group adds to the β-carbon of the acrylic acid, driven by the electron-withdrawing effect of the carboxylic acid group.
Careful control of reaction conditions is essential to maintain high chemo- and regioselectivity throughout the synthetic sequence. This includes the use of appropriate solvents, temperature control, and the selection of reagents that are compatible with all functional groups present in the molecule.
Reactivity and Mechanistic Investigations of 3 Acetylsulfanyl Propanoyl Chloride
Nucleophilic Acyl Substitution Pathways
The core reactivity of 3-(acetylsulfanyl)propanoyl chloride lies in its participation in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the acylated product. The general mechanism proceeds via a nucleophilic addition-elimination pathway. evitachem.comchemguide.co.ukchemguide.co.uk
Acylation Reactions with Oxygen Nucleophiles (Alcohols, Phenols)
The general reaction can be summarized as follows: CH₃C(O)SCH₂CH₂COCl + R-OH → CH₃C(O)SCH₂CH₂COOR + HCl
The reaction with phenols also proceeds in a similar manner to produce phenyl esters. The reactivity of the hydroxyl group in phenols is slightly moderated by the benzene (B151609) ring, but the reaction with acyl chlorides remains efficient for ester formation. orgsyn.org
Table 1: Representative Acylation Reactions with Oxygen Nucleophiles
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ethanol | Ethyl 3-(acetylsulfanyl)propanoate | Typically in an inert solvent, often at reduced temperatures to control the exothermic reaction. A base like pyridine (B92270) may be used to neutralize the HCl byproduct. |
Amidation Reactions with Nitrogen Nucleophiles (Amines, Amides)
Nitrogen nucleophiles, such as primary and secondary amines, react rapidly with this compound to form amides. These reactions are generally faster than those with oxygen nucleophiles due to the higher nucleophilicity of nitrogen. The reaction with a primary amine, for example, would yield an N-substituted 3-(acetylsulfanyl)propanamide. A base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrogen chloride gas that is formed as a byproduct. chemguide.co.uk
The general reaction with a primary amine is: CH₃C(O)SCH₂CH₂COCl + R-NH₂ → CH₃C(O)SCH₂CH₂C(O)NHR + HCl
Due to the high reactivity of acyl chlorides, two equivalents of the amine are sometimes used, with one equivalent acting as the nucleophile and the second as a base to sequester the HCl produced. chemguide.co.uk
Table 2: Representative Amidation Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ethylamine | N-ethyl-3-(acetylsulfanyl)propanamide | Typically in an aprotic solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to room temperature). |
Reactions with amides as nucleophiles are less common as amides are significantly less nucleophilic than amines.
Thioacylation Reactions with Sulfur Nucleophiles (Thiols)
Sulfur nucleophiles, particularly thiols, react with this compound to form thioesters. These reactions are analogous to those with alcohols and amines. The reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. wikipedia.org
The general reaction is: CH₃C(O)SCH₂CH₂COCl + R-SH → CH₃C(O)SCH₂CH₂C(O)SR + HCl
This reaction is a valuable method for the synthesis of unsymmetrical dithioesters.
Table 3: Representative Thioacylation Reactions with Sulfur Nucleophiles
| Nucleophile | Product | Reaction Conditions |
|---|
Reactivity with Carbon Nucleophiles (Enolates, Organometallics)
The reaction of this compound with carbon-based nucleophiles provides a direct route for the formation of new carbon-carbon bonds.
With enolates , which are generated from ketones or esters using a strong base, this compound can be used to introduce the 3-(acetylsulfanyl)propanoyl group, leading to the formation of β-dicarbonyl compounds. To ensure C-acylation over O-acylation, it is often necessary to use a pre-formed enolate, such as a lithium enolate. chemguide.co.uk
The reaction with a ketone enolate can be represented as: CH₃C(O)SCH₂CH₂COCl + [R₂C=C(R)O]⁻Li⁺ → CH₃C(O)SCH₂CH₂C(O)C(R)₃ + LiCl
With organometallic reagents , the outcome of the reaction depends on the nature of the reagent. Strong organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) typically add twice to acyl chlorides. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting acyl chloride towards the organometallic reagent. This leads to a second nucleophilic addition to the ketone, ultimately yielding a tertiary alcohol after workup.
However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), allows for the reaction to be stopped at the ketone stage. This is because organocuprates react readily with acyl chlorides but are generally unreactive towards the resulting ketone. This selectivity makes organocuprates valuable for the synthesis of ketones from acyl chlorides.
Table 4: Reactivity with Carbon Nucleophiles
| Nucleophile | Product | Notes |
|---|---|---|
| Ketone enolate | β-Diketone | Pre-formed enolates favor C-acylation. |
| Grignard reagent (e.g., CH₃MgBr) | Tertiary alcohol | Two equivalents of the Grignard reagent add. |
Deacetylation Phenomena in Compounds Derived from this compound
The acetyl group on the sulfur atom in derivatives of this compound can be removed under certain conditions, a process known as deacetylation. This deprotection reveals a free thiol group, which can be useful in subsequent synthetic steps or for applications where a free thiol is required.
Elucidation of Deacetylation Mechanisms
The deacetylation of the S-acetyl group, which is a thioester, can be achieved through several mechanisms, primarily involving hydrolysis. Thioesters are susceptible to hydrolysis, which can be catalyzed by acids or bases, or occur enzymatically. wikipedia.org
Base-catalyzed deacetylation is a common method for the removal of the S-acetyl protecting group. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the thioester bond and the formation of a thiolate and acetic acid. The thiolate is subsequently protonated upon workup to yield the free thiol.
The general mechanism is as follows:
Nucleophilic attack of hydroxide on the acetyl carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the thiolate as the leaving group.
Protonation of the thiolate to give the free thiol.
Acid-catalyzed deacetylation is also possible, though generally, base-catalyzed hydrolysis is more common for thioesters. In the presence of acid, the carbonyl oxygen of the acetyl group is protonated, which activates the carbonyl group towards nucleophilic attack by water. This is followed by the elimination of the thiol.
Enzymatic deacetylation can also occur. In biological systems, enzymes such as thioesterases can catalyze the hydrolysis of thioesters. clinpgx.org For instance, S-acyl-glutathione thioesters are known to be hydrolyzed by certain glutathione (B108866) S-transferases. clinpgx.org
The stability of the S-acetyl group is an important consideration in the synthesis and handling of derivatives of this compound. The ease of deacetylation can be influenced by factors such as pH, temperature, and the presence of specific catalysts or enzymes.
Influence of Reaction Conditions on Deacetylation Pathways
The deacetylation of this compound, a critical reaction for unmasking the thiol functionality, is highly sensitive to the reaction conditions employed. The choice of catalyst (acidic, basic, or neutral), solvent, and temperature can significantly influence the reaction pathway, rate, and the formation of byproducts. Mechanistic understanding of these influences is paramount for optimizing synthetic protocols that utilize this versatile reagent.
Under basic conditions, deacetylation is typically initiated by a nucleophilic attack of a base, such as an alkoxide or an amine, on the acetyl carbonyl carbon. This proceeds through a tetrahedral intermediate, which then collapses to release the thiolate and the acetylated base. The polarity of the solvent can play a crucial role in stabilizing the charged intermediates and transition states involved in this process. Protic solvents may participate in hydrogen bonding, potentially altering the nucleophilicity of the base and the stability of the leaving group.
Acid-catalyzed deacetylation, on the other hand, involves the protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. etsu.edu A weak nucleophile, often the solvent itself (e.g., water or an alcohol), can then attack the activated carbonyl group. etsu.edu The subsequent proton transfers and elimination of the acetyl group as acetic acid or an ester complete the reaction. The strength of the acid catalyst and the nucleophilicity of the solvent are key parameters governing the efficiency of this pathway.
Neutral deacetylation conditions, often employing organometallic or enzymatic catalysts, offer alternative pathways that can provide high selectivity. For instance, certain enzymes can hydrolyze the thioester bond with high specificity under mild pH and temperature conditions.
The interplay of these factors is illustrated in the following hypothetical data, showcasing the impact of various conditions on the deacetylation of this compound.
| Catalyst | Solvent | Temperature (°C) | Predominant Pathway | Deacetylation Efficiency (%) |
| Sodium Methoxide | Methanol | 25 | Base-catalyzed nucleophilic acyl substitution | 95 |
| Hydrochloric Acid | Water/Dioxane | 50 | Acid-catalyzed hydrolysis | 88 |
| Pyridine | Dichloromethane | 25 | Base-catalyzed nucleophilic acyl substitution | 75 |
| None (Enzymatic) | Phosphate Buffer (pH 7.4) | 37 | Biocatalytic hydrolysis | 98 |
Exploration of Rearrangement Reactions Involving the Acetylsulfanyl Moiety
The presence of both a reactive acyl chloride and a thioester functionality within the same molecule opens up the possibility of intramolecular rearrangement reactions involving the acetylsulfanyl moiety. One such plausible rearrangement is an intramolecular acyl transfer, where the acetyl group migrates from the sulfur atom to another nucleophilic site within the molecule or an intermediate.
While specific studies on this compound are not extensively documented, analogous O- to N- and S- to N-acyl migrations are well-known phenomena in peptide and medicinal chemistry. nih.govnih.gov These rearrangements are often pH-dependent and proceed through a cyclic tetrahedral intermediate. In the context of this compound, a potential, though less common, S- to O-acyl migration could be envisioned under specific conditions, particularly if a hydroxyl-containing nucleophile reacts at the acyl chloride first, introducing a proximate oxygen atom.
A competing and more likely intramolecular reaction, especially under basic conditions or upon reaction with certain nucleophiles, is the formation of a five-membered thiolactone ring. This would occur via an initial deacetylation to generate a free thiolate, which could then undergo an intramolecular nucleophilic attack on the acyl chloride carbon, displacing the chloride ion. The propensity for this cyclization is driven by the formation of a thermodynamically stable five-membered ring.
The following table outlines potential rearrangement and intramolecular cyclization products that could arise from this compound under different hypothetical conditions.
| Reaction Condition | Potential Rearrangement/Cyclization Product | Plausible Mechanism |
| Reaction with a diol under basic conditions | S- to O-acyl migrated product | Intramolecular acyl transfer via a cyclic intermediate |
| Treatment with a non-nucleophilic base | β-Thiolactone | Intramolecular nucleophilic substitution by the thiolate |
| Photolysis | Rearranged isomeric structures | Radical-mediated bond cleavage and reformation |
Mechanistic Studies of Byproduct Formation and Selectivity Control
In synthetic applications of this compound, the formation of byproducts can significantly impact the yield and purity of the desired product. Understanding the mechanisms of byproduct formation is crucial for developing strategies to control selectivity.
One major source of byproducts is the competing reactivity of the two electrophilic centers: the acyl chloride and the thioester carbonyl. While the acyl chloride is generally more reactive towards nucleophiles, strong or hindered nucleophiles might exhibit reduced selectivity. nih.gov The choice of nucleophile and reaction temperature can be tuned to favor attack at the more electrophilic acyl chloride.
Hydrolysis of the acyl chloride to the corresponding carboxylic acid is a common side reaction if moisture is not rigorously excluded from the reaction mixture. researchgate.net This byproduct can complicate purification and, in some cases, catalyze further side reactions. Similarly, premature deacetylation followed by oxidation of the resulting thiol to a disulfide can also lead to undesired products.
Selectivity control can often be achieved by careful manipulation of the reaction conditions. For instance, conducting reactions at low temperatures can enhance the kinetic selectivity for the more reactive acyl chloride. The use of specific catalysts can also direct the reaction towards the desired pathway. For example, in reactions with amino-thiols, chemoselectivity between N-acylation and S-acylation can be controlled by pH, with N-acylation being favored under neutral to slightly basic conditions.
Computational studies, such as Density Functional Theory (DFT), can provide valuable mechanistic insights into the transition states and activation energies of competing reaction pathways, aiding in the rational design of selective synthetic methods. researchgate.net
The table below summarizes common byproducts and strategies for selectivity control in reactions involving this compound.
| Common Byproduct | Mechanism of Formation | Strategy for Selectivity Control |
| 3-(Acetylsulfanyl)propanoic acid | Hydrolysis of the acyl chloride | Use of anhydrous solvents and inert atmosphere |
| Disulfide derivatives | Deacetylation followed by oxidation of the thiol | Exclusion of oxidizing agents; in situ trapping of the thiol |
| β-Propiothiolactone | Intramolecular cyclization after deacetylation | Low temperature; rapid reaction with the external nucleophile |
| Products of reaction at the thioester | Nucleophilic attack at the thioester carbonyl | Use of highly reactive nucleophiles that favor the acyl chloride; low temperature |
Applications of 3 Acetylsulfanyl Propanoyl Chloride in Complex Molecule Synthesis
Utilization as a Versatile Building Block for Pharmaceutical Intermediates
The unique structural attributes of 3-(acetylsulfanyl)propanoyl chloride make it an important intermediate in the pharmaceutical industry. evitachem.combiosynth.com The presence of the acyl chloride allows for facile reactions with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. Simultaneously, the thioacetate (B1230152) group provides a latent thiol that can be unmasked under specific conditions, offering a pathway to further functionalization or to introduce a key pharmacophore.
Synthesis of Biologically Relevant Sulfur-Containing Compounds
Sulfur-containing compounds are integral to a wide array of pharmaceuticals due to their unique chemical properties and ability to interact with biological targets. evitachem.com this compound provides a direct route to introduce a protected mercaptopropanoyl group, a common structural motif in various biologically active molecules.
A notable application of a closely related analogue, (S)-(-)-3-(acetylthio)-2-methylpropionic acid, is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like captopril (B1668294). nbinno.comresearchgate.net In these syntheses, the corresponding acyl chloride is coupled with an amino acid, such as L-proline, to form an amide bond. nih.govscispace.comscispace.com Subsequent deprotection of the acetyl group reveals the free thiol, which is crucial for the drug's biological activity in binding to the zinc ion in the active site of the ACE enzyme. This synthetic strategy highlights the utility of acetyl-protected mercaptopropanoyl chlorides in constructing complex pharmaceutical agents.
The table below illustrates the key reactants in the synthesis of captopril analogs.
| Reactant 1 | Reactant 2 | Resulting Linkage | Key Functional Group |
| 3-(Acetylthio)-2-methylpropanoyl chloride | L-proline | Amide | Thiol (after deprotection) |
Construction of Propanoic Acid Derivatives for Advanced Syntheses
The propanoic acid scaffold is a common feature in many pharmaceuticals, and derivatives of 3-(acetylsulfanyl)propanoic acid are valuable precursors for more complex synthetic endeavors. sigmaaldrich.comtcichemicals.com The acyl chloride derivative allows for the straightforward attachment of this building block to various molecular scaffolds.
Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships. The reactivity of this compound enables its use in the parallel synthesis of a range of propanoic acid derivatives. By reacting it with different amines, alcohols, or other nucleophiles, chemists can generate a diverse set of molecules for biological screening. This approach is particularly useful in the early stages of drug discovery for identifying lead compounds.
Role in the Chemical Modification of Natural Product Scaffolds
Natural products are a rich source of biologically active compounds with complex and diverse chemical structures. The chemical modification of these natural scaffolds is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. This compound can be employed to introduce a sulfur-containing side chain onto natural product skeletons that possess nucleophilic functional groups like hydroxyl or amino moieties.
For example, the acylation of alkaloids, which often contain secondary amines or hydroxyl groups, with this compound can lead to novel derivatives with potentially altered biological activities. theclinivex.com This modification can influence the molecule's interaction with its biological target or change its solubility and metabolic stability. While specific examples directly using this compound are not extensively documented in publicly available literature, the reactivity profile of acyl chlorides makes them suitable reagents for such transformations.
Strategic Use in the Preparation of Advanced Materials Precursors (Synthetic aspects, not material properties)
The synthesis of advanced materials with specific functionalities often relies on the use of precisely designed molecular precursors. This compound, with its dual functionality, can be used to synthesize monomers that are then polymerized to create functional polymers.
For instance, the acyl chloride can react with a molecule containing a polymerizable group, such as a vinyl or acrylic moiety, to form a monomer. The thioacetate group can then be deprotected either before or after polymerization to introduce free thiol groups along the polymer chain. These thiol groups can be used for cross-linking, surface modification, or the attachment of other functional molecules. This synthetic strategy is particularly relevant in the development of materials for biomedical applications, such as drug delivery systems or biocompatible coatings. Research has demonstrated the use of similar acyl chlorides to terminate ring-opening polymerization, thereby introducing functional end-groups to biodegradable polymers. mdpi.com The synthesis of polythioesters, a class of polymers with interesting thermal and optical properties, can also be envisioned using precursors derived from this compound. nih.goved.ac.uk
The table below outlines a general synthetic approach to functionalized polymers using a derivative of this compound.
| Monomer Synthesis Step | Polymerization Method | Post-Polymerization Modification |
| Reaction of this compound with a hydroxy-functionalized monomer | Various (e.g., free radical, ring-opening) | Deprotection of the thioacetate to yield free thiols |
Enabling Synthesis of Agrochemical and Specialty Chemical Intermediates
The principles of using this compound as a building block extend to the synthesis of agrochemicals and other specialty chemicals. evitachem.com The introduction of a sulfur-containing moiety can be beneficial for the biological activity of pesticides and herbicides.
The synthesis of intermediates for these applications often follows similar chemical principles as in pharmaceutical synthesis. The acyl chloride group allows for the coupling of the 3-(acetylsulfanyl)propanoyl unit to a core scaffold relevant to agrochemical activity. While specific, publicly documented examples of large-scale agrochemical synthesis using this particular reagent are scarce, its chemical properties make it a plausible candidate for the development of new active ingredients. The use of various acyl chlorides, such as pivaloyl chloride, is well-established in the production of pesticide intermediates.
Research into Derivatives and Analogues of 3 Acetylsulfanyl Propanoyl Chloride
Design and Synthesis of Structurally Modified Analogues
The design of analogues of 3-(acetylsulfanyl)propanoyl chloride primarily involves modifications at two key positions: the thioester group and the propanoyl backbone. The goal is to create new synthons with tailored electronic and steric properties. For instance, replacing the acetyl group on the sulfur atom with other acyl groups, or with alkyl or aryl moieties, can significantly alter the molecule's stability and reactivity.
Synthesis of these analogues often follows established chemical pathways. One common method involves the reaction of a modified mercaptopropionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the desired acyl chloride. For example, the synthesis of an analogue like 3-(ethylthio)propanoyl chloride begins by reacting 3-mercaptopropionic acid with an ethyl halide to form 3-(ethylthio)propionic acid, which is then treated with a chlorinating agent to yield the final acyl chloride. vulcanchem.com This modular approach allows for the systematic introduction of various functionalities.
The reactivity of acyl chlorides is governed by the electrophilicity of the carbonyl carbon. Structural modifications to this compound analogues directly influence this electrophilicity through inductive and resonance effects. libretexts.orglibretexts.org
Electronic Effects: The substituent on the sulfur atom plays a crucial role. Replacing the acetyl group with a more electron-donating group, such as an ethyl group (forming 3-(ethylthio)propanoyl chloride), increases electron density on the carbonyl carbon through the sulfur atom. This reduces the carbonyl's electrophilicity, making the analogue less reactive towards nucleophiles compared to the parent compound. Conversely, introducing an electron-withdrawing group would enhance reactivity. Acyl chlorides are generally among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom. libretexts.orguomustansiriyah.edu.iq
Steric Effects: Introducing bulky substituents on the propanoyl backbone or on the sulfur-linked group can hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance can decrease the reaction rate. However, it can also be exploited to enhance selectivity. In reactions with multifunctional nucleophiles, a sterically hindered analogue might react preferentially at a less crowded site, thereby improving positional selectivity (regioselectivity).
The interplay of these effects allows chemists to design analogues with a desired reactivity profile for specific applications, such as in Friedel-Crafts acylation where selectivity is paramount. researchgate.net
| Analogue | Structural Modification | Predicted Electronic Effect on Carbonyl Carbon | Predicted Impact on Reactivity |
| 3-(Benzoylsulfanyl)propanoyl chloride | Acetyl group replaced by a benzoyl group | Increased electron withdrawal (resonance) | Increased |
| 3-(Ethylthio)propanoyl chloride | Acetyl group replaced by an ethyl group | Increased electron donation (inductive) | Decreased |
| 2-Methyl-3-(acetylsulfanyl)propanoyl chloride | Methyl group added to the backbone | Minor electron donation (inductive) | Slightly Decreased |
| 3-(Trifluoroacetylsulfanyl)propanoyl chloride | Acetyl group replaced by a trifluoroacetyl group | Strong electron withdrawal (inductive) | Significantly Increased |
Chiral Derivatization for Asymmetric Synthesis Applications
This compound can serve as a building block for asymmetric synthesis through the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org
The strategy involves reacting this compound with a chiral alcohol or amine, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral ester or amide derivative. wikipedia.orgresearchgate.net The inherent chirality of the auxiliary directs the approach of reagents in subsequent reactions, such as alkylation or aldol (B89426) condensations, leading to the formation of one diastereomer in excess.
For example, the N-acylated derivative formed between this compound and a chiral oxazolidinone can be treated with a base to form a specific enolate. This enolate's conformation is controlled by the chiral auxiliary, blocking one face of the molecule. When an electrophile (e.g., an aldehyde in an aldol reaction) is introduced, it adds preferentially from the unhindered face, resulting in a product with a specific stereochemistry at the newly formed stereocenters. scielo.org.mx After the desired transformation, the chiral auxiliary can be hydrolytically cleaved and recovered for reuse, yielding an enantiomerically enriched product. This methodology is a powerful tool for constructing complex chiral molecules. researchgate.net
| Chiral Auxiliary Class | Example | Type of Derivative Formed | Typical Application |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Chiral N-acyl Imide | Stereoselective Aldol Reactions, Alkylations |
| Amino Alcohols | (1R,2S)-(-)-Pseudoephedrine | Chiral Amide | Diastereoselective Enolate Alkylation |
| Sultams | Camphorsultam | Chiral N-acyl Sultam | Asymmetric Diels-Alder, Michael Additions |
| Sulfinamides | tert-Butanesulfinamide | Chiral N-acyl Sulfinamide | Synthesis of Chiral Amines |
Investigation of Functionally Differentiated Derivatives
Creating functionally differentiated derivatives involves introducing new chemical moieties into the this compound structure to impart novel properties or to serve as versatile intermediates for further synthesis. nyu.edu The reactive acyl chloride handle is ideal for coupling the molecule to various nucleophiles, while the thioester can be used in ligation chemistry or as a precursor to other sulfur-containing groups. rsc.orgrsc.org
One area of investigation is the synthesis of peptide and protein building blocks. The acyl chloride can react with the N-terminus of an amino acid or peptide, while the thioester functionality is valuable for native chemical ligation (NCL), a key technique for synthesizing large peptides and proteins. rsc.org
Another application is in medicinal chemistry, where the core structure can be elaborated to create targeted inhibitors or other biologically active molecules. For example, derivatives incorporating aromatic rings or other complex side chains can be synthesized. A notable example is the rational design of inhibitors for enzymes like glutathione (B108866) reductase, where a complex derivative, 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid, was synthesized based on a propionic acid scaffold. researchgate.net Such molecules, featuring multiple functional groups including amides, carbamates, and disulfides built upon the initial framework, highlight the versatility of the parent compound as a starting material for creating functionally diverse and complex chemical structures. researchgate.netnih.gov
Advanced Spectroscopic and Computational Approaches in Research on 3 Acetylsulfanyl Propanoyl Chloride
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 3-(acetylsulfanyl)propanoyl chloride, both ¹H and ¹³C NMR would provide definitive evidence for its structure. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine atom, and the sulfur atom, leading to a predictable pattern of resonances.
In a typical ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the sulfur atom would appear as distinct triplets due to coupling with their neighbors. The protons alpha to the carbonyl group are expected to be the most deshielded in the aliphatic region due to the strong inductive effect of the acyl chloride moiety.
Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the acetyl methyl and carbonyl carbons, and the two methylene carbons of the propanoyl chain. The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 170-175 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This data is predicted based on analogous structures and general NMR principles.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃-C(O)S- | 2.3 - 2.5 | Singlet | N/A |
| -S-CH₂- | 3.0 - 3.3 | Triplet | 6.5 - 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on analogous structures and general NMR principles.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃-C(O)S- | 30 - 35 |
| CH₃-C (O)S- | 195 - 200 |
| -S-C H₂- | 28 - 33 |
| -C H₂-C(O)Cl | 45 - 50 |
Beyond structural confirmation, NMR spectroscopy is a powerful tool for studying reaction mechanisms. By monitoring the changes in the NMR spectrum over time, researchers can identify intermediates, track the formation of products, and determine reaction kinetics. For instance, in a nucleophilic substitution reaction, the disappearance of the signals corresponding to this compound and the appearance of new signals for the product can be quantified.
Mass Spectrometry Techniques in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak [M]⁺, although it may be of low abundance due to the compound's reactivity.
The fragmentation of this compound under EI conditions can be predicted to follow pathways characteristic of acyl chlorides and thioesters. Key fragmentation pathways would include the loss of a chlorine radical (•Cl) and the cleavage of the C-S and C-C bonds. These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification in complex mixtures and for the characterization of reaction products.
Table 3: Predicted Key Mass Fragments for this compound in EI-MS This data is predicted based on the expected fragmentation patterns of analogous compounds.
| Fragment Ion | m/z (for ³⁵Cl isotope) | Proposed Structure |
|---|---|---|
| [C₅H₇O₂SCl]⁺ | 166 | Molecular Ion |
| [C₅H₇O₂S]⁺ | 131 | [M - Cl]⁺ |
| [CH₃CO]⁺ | 43 | Acetyl Cation |
| [CH₂CH₂COCl]⁺ | 91 | 3-Chloropropanoyl Cation |
In the context of reaction monitoring, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable. evitachem.com This hyphenated technique allows for the separation of components in a reaction mixture by GC, followed by their individual analysis by MS. This is particularly useful for tracking the progress of a reaction, identifying byproducts, and confirming the structure of the desired product.
Computational Chemistry: Density Functional Theory (DFT) Studies of Reaction Pathways
Computational chemistry, and specifically Density Functional Theory (DFT), has emerged as a powerful tool for investigating chemical reactions at a molecular level. DFT calculations can provide detailed insights into the electronic structure of molecules and the energetics of reaction pathways, complementing experimental findings.
A key application of DFT in the study of this compound's reactivity is the modeling of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating the transition state structure for a given reaction, chemists can calculate the activation energy (Ea), which is a critical factor in determining the reaction rate.
For example, in a nucleophilic acyl substitution reaction involving this compound, DFT calculations can model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group. The calculated energies of the reactants, transition states, and products allow for the construction of a detailed reaction energy profile.
Table 4: Illustrative DFT-Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction This table presents hypothetical data to illustrate the output of DFT calculations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 | +12.5 |
DFT can also be used to predict the reactivity and selectivity of this compound towards different nucleophiles or under various reaction conditions. By calculating molecular properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, researchers can rationalize and predict the molecule's behavior.
For instance, the calculated positive charge on the carbonyl carbon would indicate its susceptibility to nucleophilic attack. Furthermore, by comparing the activation energies for competing reaction pathways, DFT can predict which product is likely to be favored (regioselectivity or chemoselectivity). This predictive power is invaluable in designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes. Theoretical studies on similar acylation reactions have demonstrated the utility of DFT in corroborating experimental observations and providing a deeper mechanistic understanding. nih.gov
Emerging Research Avenues and Future Directions for 3 Acetylsulfanyl Propanoyl Chloride
Development of Novel Catalytic Transformations Involving 3-(Acetylsulfanyl)propanoyl Chloride
The reactivity of this compound makes it a prime candidate for novel catalytic transformations. The acyl chloride group is particularly amenable to a variety of metal-catalyzed cross-coupling reactions. Research is anticipated to focus on developing catalytic systems that are tolerant of the thioester moiety, enabling selective reactions at the acyl chloride.
One promising area is the expansion of palladium-catalyzed acylative couplings, such as the Suzuki-Miyaura reaction, to generate ketones. nih.govnsf.gov While these reactions are established for simpler acyl chlorides, their application to a substrate like this compound requires catalysts that can operate under mild conditions to prevent unwanted side reactions with the thioester group. Future work may involve designing specific phosphine (B1218219) ligands or employing nickel-based catalysts that exhibit high chemoselectivity for C(acyl)-Cl bond activation. researchgate.net
Furthermore, the development of enantioselective catalytic processes represents a significant frontier. Chiral catalysts could be employed to facilitate reactions such as asymmetric Friedel-Crafts acylations or kinetic resolutions, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The thioester functionality could play a crucial role, either by coordinating with the catalyst to influence stereochemical outcomes or by serving as a handle for subsequent transformations.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Potential Catalyst System | Expected Product Class | Key Research Challenge |
|---|---|---|---|
| Acylative Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) with specialized ligands | Thioester-containing ketones | Ensuring catalyst tolerance and selectivity for the acyl chloride over the thioester. |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Thioester-containing alkynyl ketones | Preventing side reactions and catalyst poisoning by the sulfur atom. |
| Heck-Type Acylation | Palladium or Rhodium catalysts | α,β-Unsaturated ketones with a thioester group | Controlling regioselectivity and suppressing decarbonylation pathways. |
| Enantioselective Friedel-Crafts Acylation | Chiral Lewis acids (e.g., Sc(OTf)₃ with chiral ligands) | Enantioenriched aromatic ketones | Achieving high enantioselectivity in the presence of the thioester functionality. |
Integration into Flow Chemistry and Continuous Synthesis Platforms
The use of highly reactive reagents like acyl chlorides often presents safety and scalability challenges in traditional batch synthesis. Flow chemistry, or continuous synthesis, offers a powerful solution by performing reactions in small-volume, continuously moving streams. This technology enhances heat transfer, improves reaction control, and allows for the safe handling of hazardous intermediates.
Integrating this compound into flow chemistry platforms is a logical next step for its industrial application. nih.gov Continuous flow reactors could enable its rapid and safe reaction with a variety of nucleophiles (alcohols, amines, thiols) to produce libraries of derivatives. Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities while minimizing the formation of degradation byproducts. A telescoped, multi-step flow process could involve the in-line generation of the acyl chloride followed immediately by its reaction, thus avoiding the isolation of the reactive intermediate. nih.gov
Exploration of New Methodologies for Selective Functionalization
The presence of two distinct reactive sites in this compound—the acyl chloride and the thioester—presents both a challenge and an opportunity for selective functionalization. The acyl chloride is significantly more reactive towards common nucleophiles than the thioester. evitachem.com However, future research will likely focus on developing methodologies that can exploit this reactivity difference or even achieve "umpolung" (reactivity reversal) to target the thioester selectively.
New strategies could involve:
Orthogonal Protection-Free Synthesis: Designing one-pot reaction sequences where different nucleophiles are added sequentially under conditions that favor reaction at one site over the other. For example, a hard nucleophile at low temperature might react exclusively at the acyl chloride, after which a change in conditions (e.g., addition of a catalyst) could activate the thioester for reaction with a second, soft nucleophile.
Catalytic Thioester Activation: While acyl chlorides are inherently reactive, thioesters typically require activation, often via transition metal catalysis. organic-chemistry.org Research into catalysts that selectively coordinate to the sulfur atom could enable cross-coupling or addition reactions directly at the thioester position, leaving the acyl chloride intact (or after its prior conversion to a less reactive group).
Enzymatic Transformations: Biocatalysis could offer unparalleled selectivity. Specific enzymes, such as certain hydrolases or transferases, could be engineered to recognize and transform one functional group while completely ignoring the other, providing a green and efficient route to complex molecules.
Potential in Automated Synthesis and High-Throughput Experimentation
Automated synthesis platforms and high-throughput experimentation (HTE) are transforming chemical research, particularly in drug discovery and materials science. nih.gov These technologies allow for the rapid generation and screening of large libraries of compounds to identify molecules with desired properties. mdpi.comscienceopen.com
This compound is an ideal building block for such platforms. Its bifunctional nature allows for the creation of diverse molecular scaffolds. An automated synthesizer could use the compound as a central hub, reacting the acyl chloride with one set of building blocks (e.g., a plate of diverse amines) and then, after a simple workup or purification step, reacting the thioester moiety with a second set of reagents. This "two-vector" approach can rapidly generate immense chemical diversity from a single starting material. The compound's reactivity makes it suitable for the small-scale, rapid reactions typical of HTE, where the goal is to quickly assess reaction outcomes or biological activity. nih.gov
Table 2: Application of this compound in HTE
| HTE Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Drug Discovery | Core scaffold for generating compound libraries. | Identification of new bioactive molecules (e.g., enzyme inhibitors, receptor ligands). |
| Materials Science | Monomer or cross-linker for polymer synthesis. | Discovery of new polymers with unique thermal or optical properties. |
| Reaction Optimization | Substrate for screening new catalysts and reaction conditions. | Development of novel, more efficient synthetic methods. |
| Covalent Inhibitor Screening | Electrophilic fragment for covalent modification of biological targets. | Identification of new probes or drug candidates that act via covalent mechanisms. |
Q & A
Q. Advanced
- HPLC with UV/Vis Detection : Reverse-phase columns (C18) and acetonitrile/water gradients separate the acyl chloride from byproducts. Quantification via calibration curves.
- GC-MS : Suitable for volatile derivatives (e.g., methyl esters after quenching with methanol).
- Titrimetry : Reaction with excess aniline, followed by back-titration of unreacted amine, provides a rapid quantification method .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.
- Spill Management : Neutralize with sodium bicarbonate or inert adsorbents (vermiculite) .
How can researchers optimize reaction yields when using this compound as an intermediate in multi-step syntheses?
Q. Advanced
- In Situ Generation : Prepare the acyl chloride immediately before use to minimize degradation.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions.
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate nucleophilic substitutions.
- Stoichiometric Control : Use 1.1–1.5 equivalents of the acyl chloride to reduce side reactions .
Are there documented cases of unexpected reactivity or decomposition pathways for this compound under specific storage or reaction conditions?
Q. Advanced
- Thermal Decomposition : Prolonged heating (>80°C) may cleave the S-acetyl bond, releasing H₂S or forming disulfides.
- Light Sensitivity : UV exposure can induce radical-based decomposition; store in amber vials.
- Metal Interactions : Transition metals (e.g., Fe³⁺) catalyze oxidation of the sulfur moiety. Use chelating agents (EDTA) in metal-contaminated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
